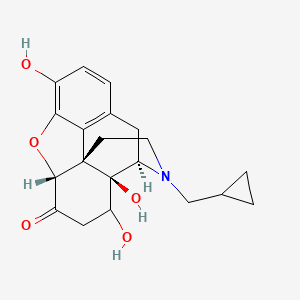
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, and a dihydroisobenzofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile typically involves multiple steps, starting with the preparation of the dihydroisobenzofuran ring. This can be achieved through a series of reactions including cyclization and functional group modifications. The dimethylamino group is introduced via nucleophilic substitution reactions, while the hydroxy group is added through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, thereby modulating cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other chemicals.
3-(Dimethylamino)-1-propylamine: Used in the synthesis of pharmacologically active compounds and surfactants.
1-Propanol, 3-(dimethylamino)-: Utilized in the preparation of various organic compounds.
Uniqueness
1-(3-(Dimethylamino)propyl)-1-hydroxy-1,3-dihydroisobenzofuran-5-carbonitrile is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H18N2O2 |
|---|---|
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
1-[3-(dimethylamino)propyl]-1-hydroxy-3H-2-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C14H18N2O2/c1-16(2)7-3-6-14(17)13-5-4-11(9-15)8-12(13)10-18-14/h4-5,8,17H,3,6-7,10H2,1-2H3 |
InChI-Schlüssel |
SMKBTAWRMFXQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[2-ethoxy-5-[(3R,5S)-3,4,5-trimethylpiperazine-1-carbothioyl]phenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B13426808.png)
![6-Bromo-2-[bromo(difluoro)methyl]-1,3-benzoxazole](/img/structure/B13426814.png)
![N-[[(1R,2S)-2-(2,3-Dihydro-4-benzofuranyl)cyclopropyl]methyl]-rel-propanamide](/img/structure/B13426821.png)

![(R)-3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanoic acid](/img/structure/B13426833.png)

![2-[(2Z)-5,6-dichloro-2-[[5-[15-[5-[(Z)-[5,6-dichloro-1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexoxy)thiophen-2-yl]-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-4-(2-ethylhexoxy)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13426843.png)



